molecular formula C18H13BrClNOS2 B2463216 N-(4-bromophenyl)-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide CAS No. 477858-02-9

N-(4-bromophenyl)-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide

Cat. No.: B2463216
CAS No.: 477858-02-9
M. Wt: 438.78
InChI Key: RVMQKXWAPDSNFZ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide is a high-purity chemical compound supplied for research and development purposes. This substance is part of a class of substituted thiophenecarboxamides that are of significant interest in medicinal chemistry and antibacterial research . The structure, which integrates bromophenyl, chlorophenyl, and methylsulfanyl substituents on a thiophenecarboxamide core, is designed for exploration in various biological assays. Compounds within this structural class are frequently investigated for their potential activity against drug-resistant bacteria, a critical area of research given the global rise of extensively drug-resistant (XDR) pathogens . Related furan-2-carboxamide analogues have demonstrated promising in vitro antibacterial activity against clinically isolated drug-resistant strains such as Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and Staphylococcus aureus . The presence of the methylsulfanyl (S-CH3) group is a notable feature, as sulfur-containing heterocycles often exhibit diverse biological activities and are valuable scaffolds in developing new pharmacologically active agents . This product is intended for laboratory use by qualified researchers. Its applications include use as a building block in organic synthesis, a candidate for high-throughput screening in drug discovery programs, and a reference standard in analytical chemistry. All in vitro and in silico studies, such as molecular docking and dynamics simulations, should be conducted in compliance with relevant laboratory safety protocols. This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption. Handle with appropriate personal protective equipment and in accordance with all local and federal regulations.

Properties

IUPAC Name

N-(4-bromophenyl)-3-(4-chlorophenyl)-5-methylsulfanylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClNOS2/c1-23-16-10-15(11-2-6-13(20)7-3-11)17(24-16)18(22)21-14-8-4-12(19)5-9-14/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMQKXWAPDSNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(S1)C(=O)NC2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide typically involves multi-step organic reactions. One common approach is the coupling of 4-bromophenyl and 4-chlorophenyl derivatives through a thiophene ring, followed by the introduction of a methylsulfanyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The bromine and chlorine atoms can be reduced under specific conditions.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Preparation Methods

StepDescription
Step 1 Coupling of 4-bromophenyl and 4-chlorophenyl derivatives.
Step 2 Introduction of methylsulfanyl group.
Step 3 Optimization using catalysts and controlled temperatures.

Medicinal Chemistry

N-(4-bromophenyl)-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide has shown promising activity as an antimicrobial and anticancer agent. Its unique structural features allow it to interact with specific molecular targets in biological systems, potentially inhibiting essential biochemical pathways.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of thiophene have demonstrated efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disrupting bacterial lipid biosynthesis or interfering with cellular processes.

Anticancer Properties

The compound has been explored for its anticancer potential, particularly against breast cancer cell lines. Studies have shown that certain derivatives exhibit cytotoxic activity against various human cancer cell lines, indicating their potential as therapeutic agents.

Agriculture

In agricultural research, this compound has been evaluated for its pesticidal activity , particularly against fungal pathogens and insect pests. Its effectiveness in this area suggests potential applications in crop protection and sustainable agriculture practices.

Materials Science

Due to its unique chemical structure, this compound has been explored for use in the development of novel materials with specific electronic or optical properties. This can include applications in organic electronics or photonic devices.

Similar Compounds

Compound NameStructural FeaturesApplications
4-bromo-N-[(4-chlorophenyl)methyl]anilineHalogenated aromatic structuresAntimicrobial
4-[(4-bromophenyl)ethynyl]pyridineBromophenyl groupCoordination chemistry

Uniqueness

This compound is unique due to its combination of halogens (bromine and chlorine), a methylsulfanyl group, and a thiophene moiety in a single molecule. This structural complexity provides distinct chemical and physical properties, making it valuable for specialized applications in various scientific fields.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms and the thiophene ring can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene Derivatives with Modified Aryl Groups

3-(4-Chlorophenyl)-5-(methylsulfanyl)-N-(4-phenoxyphenyl)thiophene-2-carboxamide ()
  • Structural Differences: Replaces the N-(4-bromophenyl) group with a phenoxyphenyl moiety.
  • Bioactivity: Demonstrated anticancer activity, suggesting that the thiophene core and 4-chlorophenyl group are critical for activity. The phenoxyphenyl group may enhance solubility but reduce receptor affinity compared to bromophenyl .
Ethyl 5-(4-chlorophenyl)-3-[N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide]thiophene-2-carboxylate ()
  • Structural Differences : Features a sulfonamide-linked pyrimidine group instead of methylsulfanyl and bromophenyl.
  • Bioactivity : Exhibited potent antibacterial and anticancer activity, highlighting the role of sulfonamide and heterocyclic substituents in enhancing potency .

Oxadiazole and Triazole Analogs

2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole ()
  • Structural Differences : Oxadiazole core instead of thiophene, with a ketone-linked bromophenyl group.
  • Bioactivity : Showed 59.5% anti-inflammatory activity (vs. 64.3% for indomethacin), indicating halogenated aryl groups contribute to anti-inflammatory effects .
2-{[4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide ()
  • Structural Differences : Triazole core with bromophenyl and pyridyl groups.
  • Bioactivity : Sulfanyl and bromophenyl groups likely enhance metabolic stability and target binding in receptor-based assays .

Pyrazole and Urea Derivatives

Rimonabant (SR141716A) ()
  • Structural Differences : Pyrazole carboxamide with dichlorophenyl groups.
  • Bioactivity: Cannabinoid receptor antagonist; the 4-chlorophenyl group is critical for receptor selectivity .
N’-(4-bromophenyl)-N,N-dimethylurea (Bromuron) ()
  • Structural Differences : Urea backbone with bromophenyl and dimethyl groups.
  • Bioactivity : Herbicidal activity, demonstrating bromophenyl’s role in agrochemical interactions .

Structure-Activity Relationship (SAR) Analysis

Key Findings:

Halogenated Aryl Groups :

  • 4-Bromophenyl : Enhances lipophilicity and π-π stacking in receptor binding (e.g., rimonabant ).
  • 4-Chlorophenyl : Improves bioactivity in anticancer and anti-inflammatory agents (e.g., thiophene derivatives ).

Sulfur-Containing Moieties :

  • Methylsulfanyl (-SMe) : Increases metabolic stability and electron-withdrawing effects, enhancing thiophene reactivity .
  • Sulfonamide/Sulfonyl : Improves solubility and target affinity (e.g., triazole derivatives ).

Core Heterocycle :

  • Thiophene : Offers planar aromaticity for DNA intercalation (anticancer activity) .
  • Oxadiazole/Triazole : Provides rigidity and hydrogen-bonding sites for enzyme inhibition .

Comparative Data Table

Compound Name Core Structure Key Substituents Bioactivity Reference
N-(4-bromophenyl)-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide Thiophene 4-Bromophenyl, 4-chlorophenyl, methylsulfanyl Anticancer (predicted)
3-(4-Chlorophenyl)-5-(methylsulfanyl)-N-(4-phenoxyphenyl)thiophene-2-carboxamide Thiophene 4-Chlorophenyl, phenoxyphenyl, methylsulfanyl Anticancer
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole Oxadiazole 4-Bromophenyl, 4-chlorophenyl Anti-inflammatory (59.5%)
Rimonabant Pyrazole 4-Chlorophenyl, dichlorophenyl Cannabinoid receptor antagonist
2-{[4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Triazole Bromophenyl, pyridyl, sulfanyl Receptor-binding (hypothesized)

Biological Activity

N-(4-bromophenyl)-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide is a complex organic compound notable for its potential biological activities. This compound features a unique combination of halogens (bromine and chlorine), a methylsulfanyl group, and a thiophene moiety, which contribute to its pharmacological properties. This article reviews its biological activity, including antimicrobial and anticancer effects, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H13BrClNOS2, with a molecular weight of 438.79 g/mol. The presence of various functional groups enhances its reactivity and biological interactions.

PropertyValue
IUPAC NameN-(4-bromophenyl)-3-(4-chlorophenyl)-5-methylsulfanylthiophene-2-carboxamide
Molecular FormulaC18H13BrClNOS2
Molecular Weight438.79 g/mol
CAS Number477858-02-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the coupling of 4-bromophenyl and 4-chlorophenyl derivatives through a thiophene ring, followed by the introduction of the methylsulfanyl group. Reaction conditions often require catalysts and controlled environments to optimize yield and purity.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of thiazole and thiophene have been shown to possess antibacterial and antifungal activities. The antimicrobial efficacy is often attributed to their ability to disrupt bacterial lipid biosynthesis or interfere with cellular processes .

In a study assessing related compounds, certain derivatives demonstrated promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi, using methods such as the turbidimetric method for bacterial strains .

Anticancer Activity

This compound has also been evaluated for its anticancer potential. Research involving structurally related compounds has indicated that they can inhibit cell proliferation in various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The mechanism often involves the modulation of signaling pathways critical for cancer cell survival and proliferation .

A notable study found that specific derivatives exhibited significant cytotoxicity against MCF7 cells, with IC50 values indicating effective inhibition of cancer cell growth. Molecular docking studies suggested that these compounds interact with key protein targets involved in cancer progression .

The biological activity of this compound is believed to stem from its ability to bind to specific molecular targets such as enzymes or receptors. The halogen atoms may enhance binding affinity due to their electronegative nature, while the thiophene ring contributes to the overall structural stability necessary for biological interactions .

Case Studies

  • Antimicrobial Study : A study evaluated several thiophene derivatives against common bacterial strains. The results indicated that those containing bromine and chlorine substitutions had enhanced antimicrobial activity compared to their non-substituted counterparts.
  • Anticancer Evaluation : A series of experiments conducted on MCF7 cells demonstrated that compounds similar to this compound significantly inhibited cell growth through apoptosis induction mechanisms.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of N-(4-bromophenyl)-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide?

The synthesis typically involves multi-step reactions, including:

  • Esterification and hydrazide formation : Starting with chlorobenzoic acid derivatives, followed by hydrazination to generate intermediates like 4-chlorophenylhydrazide .
  • Oxadiazole ring formation : Using cyanogen bromide to cyclize hydrazides into 1,3,4-oxadiazole derivatives .
  • Coupling reactions : Amide bond formation between the oxadiazole amine and a substituted benzoyl chloride (e.g., 3-methylsulfanylbenzoyl chloride) under anhydrous conditions with sodium hydride in tetrahydrofuran (THF) .
    Optimization tips : Use inert atmospheres (argon/nitrogen) to prevent oxidation of sulfur-containing groups and monitor reaction progress via TLC or HPLC .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and aromatic ring functionalization .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns (e.g., bromine/chlorine signatures) .
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment using reverse-phase columns and UV detection at 254 nm .
    Critical note : Ensure complete removal of solvents (e.g., THF) via vacuum drying to avoid interference in spectral analysis .

Advanced: What crystallographic strategies resolve structural ambiguities in this compound?

  • Single-crystal X-ray diffraction (SC-XRD) : Use SHELX programs (e.g., SHELXL) for refinement, particularly for resolving sulfur and halogen atom positions .
  • Hydrogen bonding analysis : Apply graph set theory (as per Etter’s formalism) to classify hydrogen bond patterns, which influence packing and stability .
    Example : The methylsulfanyl group may participate in C–H···S interactions, detectable via SHELXL’s electron density maps .

Advanced: How do structural modifications at the thiophene ring impact biological activity?

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl, -Br) enhance electrophilicity, improving interactions with enzymatic targets like kinases or oxidoreductases .
  • Sulfur oxidation : Methylsulfanyl groups can be oxidized to sulfoxides/sulfones, altering solubility and binding affinity (e.g., tested via H2_2O2_2/KMnO4_4 oxidation followed by bioassays) .
    Case study : Thiophene derivatives with 4-chlorophenyl groups showed 59–62% inhibition in carrageenan-induced edema models, linked to reduced COX-2 activity .

Advanced: How to address contradictions in reported bioactivity data for this compound?

  • Assay standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control compounds (e.g., doxorubicin) to normalize activity metrics .
  • Solubility adjustments : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid solvent-induced cytotoxicity artifacts .
  • Dose-response validation : Perform IC50_{50}/EC50_{50} curves across 3+ biological replicates to confirm reproducibility .

Basic: What intermediates are critical in synthesizing this compound, and how are they stabilized?

  • Key intermediates :
    • Methyl 4-chlorobenzoate (esterification product) .
    • 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine (cyclized intermediate) .
  • Stabilization : Store intermediates at –20°C under nitrogen to prevent hydrolysis/oxidation. Use amber vials for light-sensitive intermediates .

Advanced: What role do hydrogen-bonding networks play in the compound’s solid-state properties?

  • Graph set analysis : Classify motifs like R22(8)\mathbf{R}_2^2(8) (dimer-forming) or C22(14)\mathbf{C}_2^2(14) (chain-forming) to predict solubility and melting points .
  • Impact on bioavailability : Strong N–H···O interactions may reduce dissolution rates, necessitating co-crystallization with hydrophilic carriers .

Advanced: What in vitro models are suitable for evaluating anticancer mechanisms?

  • Apoptosis assays : Use Annexin V/PI staining in HeLa or A549 cells to quantify programmed cell death .
  • Enzyme inhibition : Test against tyrosine kinases (e.g., EGFR) via fluorescence polarization assays, comparing to reference inhibitors like gefitinib .
  • Metabolic stability : Assess hepatic clearance using human liver microsomes (HLMs) with LC-MS quantification .

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